molecular formula C10H6N4O4 B13659167 8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile

Cat. No.: B13659167
M. Wt: 246.18 g/mol
InChI Key: UNYSPCMPUSXCBQ-UHFFFAOYSA-N
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Description

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is a heterocyclic compound belonging to the 1,5-naphthyridine family. These compounds are known for their diverse biological activities and significant importance in medicinal chemistry .

Preparation Methods

The synthesis of 8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile involves several steps. One common method includes the heat-assisted intramolecular cyclization in Dowtherm A or diphenyl ether, followed by decarboxylation . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl halides, sodium hydroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used in the synthesis of various heterocyclic compounds.

    Biology: It exhibits biological activities that make it useful in biological research.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile involves its interaction with molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The specific molecular targets and pathways depend on the context of its use .

Comparison with Similar Compounds

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile can be compared with other similar compounds in the 1,5-naphthyridine family. Some similar compounds include:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Biological Activity

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is a complex organic compound notable for its unique naphthyridine structure. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including immunomodulatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈N₄O₃, with a molecular weight of approximately 201.19 g/mol. Its structure features a hydroxyl group at the 8-position, a methyl group at the 5-position, and a nitro group at the 7-position, which contribute to its reactivity and biological properties .

Immunomodulatory Activity

Research indicates that this compound acts as a T cell activator , enhancing immune responses. The mechanism involves the modulation of cytokine production and T cell proliferation, suggesting potential applications in immunotherapy .

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of this compound against various pathogens. It exhibits significant effects against both Gram-positive and Gram-negative bacteria. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 µg/mL
Escherichia coli0.30 - 0.35 µg/mL
Klebsiella pneumoniae0.40 - 0.45 µg/mL

These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have demonstrated cytotoxic effects against:

Cancer Cell LineIC₅₀ Value (µg/mL)
HeLa (Cervical Cancer)10.47
A549 (Lung Cancer)15.03
CEM-SS (Leukemia)12.50

The mechanism of action appears to involve apoptosis induction through DNA intercalation and modulation of cell cycle regulatory proteins .

Study on Antimicrobial Efficacy

In a comparative study assessing various naphthyridine derivatives, the compound demonstrated superior antimicrobial activity against drug-resistant strains compared to standard antibiotics like tetracycline . This study highlights its potential as an alternative therapeutic agent in combating antibiotic resistance.

Study on Anticancer Effects

A recent investigation into the anticancer properties revealed that treatment with this compound resulted in downregulation of oncogenes such as SOX9 and Ki67 in xenograft models of liver cancer . The study concluded that it could serve as a promising lead compound for further development in cancer therapeutics.

Properties

Molecular Formula

C10H6N4O4

Molecular Weight

246.18 g/mol

IUPAC Name

8-hydroxy-5-methyl-7-nitro-6-oxo-1,5-naphthyridine-2-carbonitrile

InChI

InChI=1S/C10H6N4O4/c1-13-6-3-2-5(4-11)12-7(6)9(15)8(10(13)16)14(17)18/h2-3,15H,1H3

InChI Key

UNYSPCMPUSXCBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C1=O)[N+](=O)[O-])O)N=C(C=C2)C#N

Origin of Product

United States

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